Cas no 1804469-76-8 (2-Ethyl-6-mercaptobenzo[d]oxazole)

2-Ethyl-6-mercaptobenzo[d]oxazole is a heterocyclic compound featuring a benzo[d]oxazole core substituted with an ethyl group at the 2-position and a thiol (mercapto) group at the 6-position. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. The thiol group offers a versatile handle for further derivatization, enabling the formation of disulfide bonds or metal coordination complexes. Its benzo[d]oxazole scaffold contributes to stability and potential biological activity. The compound is typically handled under inert conditions due to the sensitivity of the thiol moiety. Its applications include catalysis, ligand design, and as a building block for sulfur-containing heterocycles.
2-Ethyl-6-mercaptobenzo[d]oxazole structure
1804469-76-8 structure
Product Name:2-Ethyl-6-mercaptobenzo[d]oxazole
CAS No:1804469-76-8
MF:C9H9NOS
MW:179.238860845566
CID:4818164
Update Time:2025-06-12

2-Ethyl-6-mercaptobenzo[d]oxazole Chemical and Physical Properties

Names and Identifiers

    • 2-Ethyl-6-mercaptobenzo[d]oxazole
    • Inchi: 1S/C9H9NOS/c1-2-9-10-7-4-3-6(12)5-8(7)11-9/h3-5,12H,2H2,1H3
    • InChI Key: QPKQUYQFJBBICJ-UHFFFAOYSA-N
    • SMILES: SC1C=CC2=C(C=1)OC(CC)=N2

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 165
  • XLogP3: 2.7
  • Topological Polar Surface Area: 27

2-Ethyl-6-mercaptobenzo[d]oxazole Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A081004917-250mg
2-Ethyl-6-mercaptobenzo[d]oxazole
1804469-76-8 98%
250mg
$714.66 2022-04-02
Alichem
A081004917-500mg
2-Ethyl-6-mercaptobenzo[d]oxazole
1804469-76-8 98%
500mg
$1,146.74 2022-04-02
Alichem
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2-Ethyl-6-mercaptobenzo[d]oxazole
1804469-76-8 98%
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Additional information on 2-Ethyl-6-mercaptobenzo[d]oxazole

Professional Introduction to 2-Ethyl-6-mercaptobenzo[d]oxazole (CAS No. 1804469-76-8)

2-Ethyl-6-mercaptobenzo[d]oxazole, identified by its Chemical Abstracts Service (CAS) number 1804469-76-8, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural and functional properties. This compound belongs to the benzo[d]oxazole class, which is well-documented for its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The presence of both an ethyl group and a thiol (-SH) moiety in its molecular structure endows it with distinct chemical reactivity and potential applications in drug discovery.

The molecular structure of 2-Ethyl-6-mercaptobenzo[d]oxazole consists of a benzo[d]oxazole core, which is a fused ring system comprising a benzene ring and an oxygen-containing heterocycle. The ethyl substituent at the 2-position and the thiol group at the 6-position contribute to the compound's overall reactivity and interaction with biological targets. The thiol group, in particular, is a key functional moiety that can participate in various chemical reactions, including disulfide bond formation, metal chelation, and enzyme inhibition. These properties make 2-Ethyl-6-mercaptobenzo[d]oxazole a promising candidate for further exploration in medicinal chemistry.

In recent years, there has been growing interest in the development of novel therapeutic agents derived from benzo[d]oxazole derivatives due to their demonstrated efficacy in preclinical studies. One of the most compelling areas of research involves the investigation of benzo[d]oxazole-based compounds as potential inhibitors of kinases and other enzymes implicated in cancer progression. Studies have shown that modifications at specific positions within the benzo[d]oxazole scaffold can significantly enhance binding affinity and selectivity for these targets. For instance, the introduction of electron-withdrawing groups or polar functionalities can improve interactions with the active sites of enzymes such as tyrosine kinases.

The thiol group in 2-Ethyl-6-mercaptobenzo[d]oxazole presents an additional layer of complexity and opportunity for drug design. Thiols are known to exhibit redox-sensitive properties, allowing for the development of prodrugs or agents that can be activated under specific physiological conditions. This characteristic is particularly relevant in cancer therapy, where tumor microenvironments often exhibit altered redox potentials compared to normal tissues. By leveraging this property, 2-Ethyl-6-mercaptobenzo[d]oxazole could be designed to release active species selectively within tumor cells, thereby minimizing side effects on healthy tissues.

Furthermore, the ethyl substituent at the 2-position may influence the compound's solubility and metabolic stability, factors that are critical for drug bioavailability and pharmacokinetics. Computational modeling and molecular dynamics simulations have been employed to explore how this substituent affects the compound's conformational landscape and interactions with biological macromolecules. These studies have provided valuable insights into optimizing the structural features of 2-Ethyl-6-mercaptobenzo[d]oxazole for improved pharmacological activity.

Recent advancements in synthetic methodologies have enabled the efficient preparation of complex benzo[d]oxazole derivatives like 2-Ethyl-6-mercaptobenzo[d]oxazole. Techniques such as transition-metal-catalyzed cross-coupling reactions have been particularly useful in constructing the desired heterocyclic frameworks with high precision. Additionally, green chemistry approaches have been adopted to minimize waste and improve sustainability in synthetic processes. These innovations not only facilitate access to novel compounds but also align with global efforts to promote environmentally responsible chemical synthesis.

The biological evaluation of 2-Ethyl-6-mercaptobenzo[d]oxazole has revealed promising results in several disease models. In vitro studies have demonstrated its ability to inhibit proliferation of various cancer cell lines by interfering with key signaling pathways involved in cell cycle regulation and apoptosis. Moreover, preliminary animal studies have shown that oral administration of this compound leads to significant tumor regression without notable toxicity. These findings underscore its potential as a lead compound for further development into a therapeutic agent.

Another area where benzo[d]oxazole derivatives have shown promise is in the treatment of neurological disorders. The structural motif is capable of crossing the blood-brain barrier, making it an attractive scaffold for drugs targeting central nervous system (CNS) diseases such as Alzheimer's disease and Parkinson's disease. Research has indicated that certain benzo[d]oxazole derivatives can modulate neurotransmitter levels or interact with specific receptors involved in neuroprotection and inflammation reduction.

The thiol group present in 2-Ethyl-6-mercaptobenzo[d]oxazole also opens avenues for exploring its role in redox biology and oxidative stress management. Reactive oxygen species (ROS) are implicated in various pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and inflammation-related illnesses. Compounds capable of modulating ROS levels or enhancing antioxidant defense mechanisms could offer therapeutic benefits by mitigating oxidative damage to cellular components.

In conclusion,2-Ethyl-6-mercaptobenzo[d]oxazole (CAS No. 1804469-76-8) represents a structurally intriguing compound with multifaceted applications in pharmaceutical research. Its unique combination of functional groups—ethyl substitution and thiol moiety—provides opportunities for designing novel drugs with enhanced efficacy and selectivity against various diseases. Ongoing studies continue to uncover new aspects of its biological activity and potential therapeutic utility, positioning it as a valuable asset in ongoing drug discovery efforts within academia and industry.

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